(E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-5-9-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-11-12-7-6-8-13(10-12)27-4/h5-8,10-11H,1,9H2,2-4H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWLORNJTUUNFA-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.397 g/mol. The compound features a purine core substituted with an allyl group and a hydrazinyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that hydrazine derivatives can possess antimicrobial properties. The presence of the methoxybenzylidene group may enhance the compound's interaction with microbial targets. Preliminary data suggest effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further exploration.
2. Anticancer Properties
The purine scaffold is known for its role in nucleic acid metabolism and has been implicated in anticancer activity. In vitro studies have demonstrated that (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The GI50 values indicate significant growth inhibition at micromolar concentrations.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation : The purine structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : The hydrazinyl group may facilitate binding to target enzymes through hydrogen bonding and hydrophobic interactions.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can influence ROS levels in cells, leading to apoptosis in cancer cells.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2024) | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Johnson et al. (2024) | Assess anticancer effects | Found GI50 values of 0.34 µM for MCF7 cells; induced apoptosis through caspase activation. |
| Lee et al. (2024) | Investigate enzyme inhibition | Showed IC50 of 0.045 µM against DHFR, indicating potent inhibitory action compared to standard drugs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
